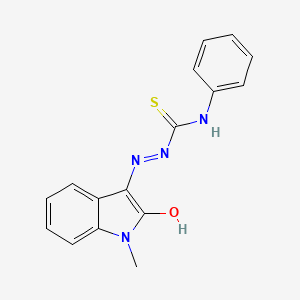

1-Methylisatin, 3-(4-phenylthiosemicarbazide)

Description

1-Methylisatin, 3-(4-phenylthiosemicarbazide) is a thiosemicarbazone derivative synthesized by the condensation of 1-methylisatin (CAS: 2058-74-4) with 4-phenylthiosemicarbazide (CAS: 5351-69-9). The compound combines structural features of isatin, a heterocyclic ketone, and thiosemicarbazide, a sulfur-containing hydrazine derivative.

Properties

IUPAC Name |

1-(2-hydroxy-1-methylindol-3-yl)imino-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c1-20-13-10-6-5-9-12(13)14(15(20)21)18-19-16(22)17-11-7-3-2-4-8-11/h2-10,21H,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHOUYAFRAADMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)N=NC(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylisatin, 3-(4-phenylthiosemicarbazide) typically involves the reaction of 1-methylisatin with 4-phenylthiosemicarbazide under controlled conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Methylisatin, 3-(4-phenylthiosemicarbazide) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

1-Methylisatin, 3-(4-phenylthiosemicarbazide) has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Investigated for its antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential anticancer activity and as a carbonic anhydrase inhibitor.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methylisatin, 3-(4-phenylthiosemicarbazide) involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide. This inhibition can lead to various biological effects, including anticancer activity .

Comparison with Similar Compounds

1-Methylisatin :

- Structurally characterized by a pyrrolinone ring with a methyl substituent at the N1 position. Gas-phase electron diffraction (GED) and quantum chemical calculations reveal a significantly elongated (O=)C–C(=O) bond (1.573–1.581 Å) compared to typical single C–C bonds (1.52 Å) . This elongation arises from π-type lone-pair delocalization rather than electrostatic repulsion .

- The methyl group reduces the C–N–C bond angle by 0.7° and elongates N–C bonds by 0.008 Å compared to unsubstituted isatin .

4-Phenylthiosemicarbazide :

- A thiourea derivative with a phenyl group at the N4 position. It is widely used in medicinal chemistry to synthesize bioactive thiosemicarbazones via condensation with aldehydes/ketones .

Comparison with Similar Compounds

Structural Comparisons with Isatin Derivatives

Table 1: Key Structural Parameters of Isatin Derivatives

Key Findings :

- Electron-donating groups (e.g., methyl) decrease bond angles, while electron-withdrawing groups (e.g., fluorine) increase angles .

- The elongated (O=)C–C(=O) bond in all isatin derivatives is attributed to π-type lone-pair delocalization .

Comparison with Thiosemicarbazide Derivatives

Table 2: Anti-Mycobacterial Activity of Selected Thiosemicarbazides

Key Findings :

- Electron-withdrawing groups (e.g., NO₂, halogens) generally enhance anti-mycobacterial activity compared to electron-donating groups (e.g., OMe, Me) .

- 4-Phenylthiosemicarbazide-derived compounds exhibit higher activity than those derived from unsubstituted thiosemicarbazide .

Comparison with Metal Complexes

Table 3: Metal Complexes of Thiosemicarbazones

| Compound | Metal Ion | Application | Reference |

|---|---|---|---|

| 1-Methylisatin 3-thiosemicarbazone | Cu²⁺, Ni²⁺, Co²⁺ | Cholinesterase inhibition | |

| Anthracene-based thiosemicarbazones | - | Fluorescent probes |

Key Findings :

- Structural flexibility allows tuning of electronic properties for targeted applications.

Biological Activity

1-Methylisatin, 3-(4-phenylthiosemicarbazide) is a chemical compound recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its molecular formula is C16H14N4OS, with a molecular weight of 310.37 g/mol. This article explores the compound's biological activity through various studies, mechanisms of action, and potential applications in medicine.

The primary target of 1-Methylisatin, 3-(4-phenylthiosemicarbazide) is carbonic anhydrase IX (CA IX) . The compound inhibits the activity of CA IX, which plays a crucial role in maintaining acid-base balance within cells. This inhibition can disrupt the equilibrium of carbon dioxide and bicarbonate ions, impacting several biochemical pathways associated with cell proliferation and survival.

Biochemical Pathways Affected

- Cellular pH Regulation : Inhibition of CA IX leads to altered pH levels in the tumor microenvironment.

- Proliferation Pathways : The compound has shown anti-proliferative effects on cancer cell lines such as U87 (glioblastoma) and HeLa (cervical cancer) while sparing normal fibroblast cells (L929) from significant cytotoxicity.

Antimicrobial Properties

Research indicates that 1-Methylisatin derivatives exhibit antimicrobial activity against various bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or function.

Anti-inflammatory Effects

The compound has been explored for its potential to reduce inflammation markers in vitro. Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Anticancer Activity

1-Methylisatin, 3-(4-phenylthiosemicarbazide) has demonstrated promising anticancer properties:

- In vitro Studies : Significant cytotoxicity was observed against several cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with CA IX and subsequent disruption of metabolic pathways critical for tumor growth.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of 1-Methylisatin, 3-(4-phenylthiosemicarbazide) on U87 and HeLa cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| U87 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) that suggest potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Q. What are the standard synthetic protocols for 1-Methylisatin-3-(4-phenylthiosemicarbazide)?

The compound is typically synthesized via condensation reactions between isatin derivatives and 4-phenylthiosemicarbazide. A common method involves refluxing equimolar amounts of 1-methylisatin and 4-phenylthiosemicarbazide in ethanol or another polar solvent for 6–24 hours, followed by recrystallization to purify the product . Challenges in reproducibility may arise when using halogenated phenylisothiocyanates (e.g., p-fluoro derivatives), which can form insoluble precipitates instead of the desired product. Troubleshooting includes adjusting reaction temperatures, solvent polarity, or using excess hydrazine .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

- FT-IR : To confirm the presence of thiosemicarbazide NH and C=S stretching vibrations (~3400 cm⁻¹ and ~1300–1200 cm⁻¹) .

- NMR : ¹H and ¹³C NMR for structural elucidation of aromatic protons and thiourea linkages .

- X-ray crystallography : For resolving molecular geometry and hydrogen-bonding networks. SHELX programs are widely used for structure refinement .

Q. What biological activities are associated with 1-Methylisatin-3-(4-phenylthiosemicarbazide)?

The compound exhibits antifungal and anticancer potential due to its ability to coordinate transition metals (e.g., Cr(III), Mo(V), W(VI)), forming complexes that disrupt microbial or cancer cell metabolism . However, activity varies with substituents on the phenyl ring and the metal center’s oxidation state .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from differences in assay conditions (e.g., pH, solvent) or metal-complex stability. A systematic approach includes:

- Comparative studies : Testing the compound and its metal complexes under standardized conditions (e.g., MIC assays for antifungal activity) .

- Stability assays : Monitoring complex degradation in biological media using HPLC or UV-Vis spectroscopy .

- Docking simulations : To predict binding affinities with target enzymes (e.g., fungal cytochrome P450) .

Q. What methodological strategies optimize the use of 4-phenylthiosemicarbazide derivatives in perovskite solar cells (PSCs)?

In Sn-based PSCs, 4PTSC acts as a multifunctional additive:

- Coordination and defect passivation : Sn²⁺ ions coordinate with 4PTSC’s sulfur and nitrogen atoms, reducing vacancies and improving crystallinity .

- Redox activity : 4PTSC mitigates Sn²⁺ oxidation to Sn⁴⁺, enhancing stability. Experimental optimization involves:

- Dosage titration : Testing 0.1–1.0 wt% additive concentrations during perovskite precursor preparation.

- In-situ characterization : Using XPS or FT-IR to monitor coordination dynamics during film formation .

Q. How can synthesis challenges for metal complexes of this compound be addressed?

Key issues include low solubility and incomplete ligand-metal coordination. Solutions include:

- Solvent optimization : Using DMSO or DMF to improve ligand solubility before metal addition .

- Template reactions : Pre-forming the ligand with a sacrificial metal (e.g., Zn²⁺) to enhance reactivity with target metals (e.g., Mo(V)) .

- Spectroscopic monitoring : Tracking reaction progress via UV-Vis to identify optimal reaction times .

Q. What advanced applications exist beyond biomedicine and energy materials?

- Environmental sensing : Functionalized Amberlite XAD resins with 4-phenylthiosemicarbazide detect heavy metals (e.g., Cu²⁺) via atomic spectrometry .

- Catalysis : The compound serves as a ligand in hexagonal mesoporous silica (HMS) nanocatalysts for synthesizing tetrahydrobenzo[b]pyran derivatives. Key steps include silane functionalization and ligand immobilization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.